molecular formula C10H7Cl2N3O B1460066 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol CAS No. 1018299-52-9

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol

Cat. No. B1460066
CAS RN: 1018299-52-9
M. Wt: 256.08 g/mol
InChI Key: UAQSKYIAPCBOBF-UHFFFAOYSA-N
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Description

Pyridazinones are a class of organic compounds containing a pyridazinone core, which is a six-membered ring with two nitrogen atoms and one oxygen atom . The compound you mentioned, “4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol”, likely belongs to this class, with an amino group at the 4th position and a dichlorophenyl group at the 6th position .


Molecular Structure Analysis

The molecular structure of “4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol” would likely be determined by techniques such as X-ray diffraction, NMR, and mass spectrometry .


Chemical Reactions Analysis

Again, while specific reactions involving “4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol” are not available, similar compounds are known to undergo various chemical reactions. For instance, pyridazinones can participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol” would likely be determined by techniques such as melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol has been utilized in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, its derivatives showed antimicrobial and antifungal activities, indicating its usefulness in developing new pharmaceutical compounds (Sayed et al., 2003).

Creation of Novel Pyridazinone Derivatives

Research has been conducted on the condensation of pyridazinone derivatives with various reagents, leading to the formation of novel compounds like styryl derivatives and thienopyridazines. These findings contribute to the growing body of knowledge on pyridazinone chemistry and its potential applications in drug discovery and material science (Gaby et al., 2003).

Development of Anticancer and Antiangiogenic Agents

Pyridazinone derivatives, including those related to 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol, have been synthesized and tested for their anticancer and antiangiogenic properties. Some derivatives showed promising results, comparable to standard drugs like methotrexate, and demonstrated potent activity against various cancer cell lines and proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

Antibacterial and Antimicrobial Activity Studies

Several studies have focused on synthesizing pyridazinone derivatives and testing them for antibacterial and antimicrobial activities. These compounds have been shown to be effective against various microorganisms, indicating their potential as new antibacterial agents (El-Mariah et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyridazinone derivatives have been studied for their neurotoxic potentials .

Future Directions

The future directions in the study of “4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol” and similar compounds could involve exploring their potential applications in various fields, such as medicine, materials science, and more .

properties

IUPAC Name

5-amino-3-(2,4-dichlorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-5-1-2-6(7(12)3-5)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQSKYIAPCBOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol
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4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol
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Reactant of Route 6
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